Islatravir

HIV-1 antiviral potency in vitro EC50

Standard NRTIs fail against K65R-mutant HIV-1 and cannot support weekly dosing. Islatravir (MK-8591), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), solves both challenges. • Dual mechanism: immediate chain termination + translocation inhibition; retains 3′-OH group absent in all approved NRTIs. • Intracellular half-life of ISL-TP: 177-209 h, enabling once-weekly oral or implant-based regimens. • Inverse resistance profile: K65R mutants show hypersensitivity; active against M184V (EC50 3.1 nM). • Phase 3 non-inferiority confirmed: DOR/ISL dual therapy matches BIC/FTC/TAF. Supplied as ≥98% pure solid; global shipping under ambient conditions.

Molecular Formula C12H12FN5O3
Molecular Weight 293.25 g/mol
CAS No. 865363-93-5
Cat. No. B1672205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIslatravir
CAS865363-93-5
Synonyms2'-deoxy-4'-ethynyl-2-fluoroadenosine
4'-ethynyl-2-fluoro-2'-deoxyadenosine
MK-8591
MK8591
Molecular FormulaC12H12FN5O3
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESC#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
InChIInChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
InChIKeyIKKXOSBHLYMWAE-QRPMWFLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Islatravir: First-in-Class HIV-1 NRTTI


Islatravir (MK-8591, EFdA) is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in late-stage clinical development for the treatment and prevention of HIV-1 infection [1]. As a 4'-ethynyl-2-fluoro-2'-deoxyadenosine analog, islatravir is structurally distinguished from conventional nucleoside reverse transcriptase inhibitors (NRTIs) by its 4'-ethynyl group and retention of the 3'-OH moiety, which confer a dual mechanism of action combining immediate chain termination with translocation inhibition [2]. Following oral administration, islatravir undergoes efficient intracellular phosphorylation to its active triphosphate form (ISL-TP), which exhibits an extended intracellular half-life of approximately 177–209 hours in humans, enabling flexible dosing strategies including once-daily, once-weekly, and implant-based long-acting delivery [3][4].

Mechanism
NRTTI dual action: chain termination and translocation inhibition in HIV-1 RT studies
Pharmacology
Intracellular triphosphate half-life ~177–209 h supports extended-interval dosing research
Tool compound
4'-ethynyl-2-fluoro-2'-deoxyadenosine scaffold for NRTTI target engagement assays

Why Islatravir Is Not Substitutable by Conventional NRTIs


Generic substitution of islatravir with conventional NRTIs such as tenofovir disoproxil fumarate (TDF) or emtricitabine (FTC) is scientifically unsound due to its fundamentally distinct mechanism as a nucleoside reverse transcriptase translocation inhibitor (NRTTI) rather than a standard chain-terminating NRTI [1]. Islatravir retains the 3'-OH group that is absent in all approved NRTIs, enabling unique interactions with HIV-1 reverse transcriptase that block viral DNA translocation while also functioning as both an immediate and delayed chain terminator [2]. More critically, islatravir exhibits an inverse resistance profile relative to tenofovir—K65R mutations that confer tenofovir resistance paradoxically increase hypersensitivity to islatravir, while M184V/I mutations that reduce susceptibility to islatravir are associated with sensitivity to tenofovir [3]. Additionally, the exceptionally long intracellular half-life of ISL-TP (177–209 hours) substantially exceeds that of tenofovir diphosphate (~112 hours), enabling fundamentally different dosing paradigms that cannot be replicated by existing agents [4]. These multidimensional differentiations establish that islatravir is not a functional substitute for any approved antiretroviral but rather occupies a distinct therapeutic niche with specific procurement and formulation considerations.

Mechanism mismatch
Conventional NRTIs lack translocation inhibition and the 3'-OH group; NRTTI mechanism may not transfer to chain terminators
Resistance profile inversion
K65R confers tenofovir resistance but islatravir hypersensitivity; M184V/I effects oppose; co-formulation logic differs
Dosing paradigm gap
ISL-TP intracellular half-life far exceeds TFV-DP; extended-interval research models cannot be replicated with standard NRTIs

Islatravir vs. NRTIs & INSTIs: Comparative Evidence


In Vitro Potency: Islatravir vs. TDF

In direct in vitro antiviral activity comparisons against wild-type HIV-1, islatravir demonstrates substantially greater potency than tenofovir disoproxil fumarate (TDF), a widely used first-line NRTI. This potency advantage is observed across multiple cell culture systems [1].

In vitro potency vs. TDF
Cross-study comparable
EC50 0.068 nM (wild-type) ~10-fold more potent than TDF
Reported higher potency context; may support ultra-low-dose formulation research
In vitro cell culture; wild-type HIV-1
HIV-1 antiviral potency in vitro EC50 wild-type virus comparative pharmacology

K65R Hypersensitivity vs. M184V Resistance

Islatravir and tenofovir exhibit diametrically opposed resistance mutation susceptibility profiles—a unique differentiation not shared with any other antiretroviral pair. This inverse relationship supports their rational combination as a high-genetic-barrier dual therapy [1].

K65R hypersens. vs. M184V
Head-to-head
Islatravir K65R: hypersens.; M184V: 9-fold decrease
Tenofovir K65R: resistant; M184V: hypersens.
Inverse resistance profile context; supports combination genetic barrier research
Phenotypic assays, subtype B and diverse subtypes
HIV-1 drug resistance K65R mutation M184V mutation NRTI cross-resistance hypersensitivity

Intracellular Half-Life: ISL-TP vs. TFV-DP

The active intracellular metabolite of islatravir (islatravir-triphosphate, ISL-TP) exhibits a substantially longer intracellular half-life than the active metabolite of tenofovir (tenofovir-diphosphate, TFV-DP), enabling extended dosing intervals that cannot be achieved with conventional NRTIs [1][2].

Intracellular half-life
Cross-study comparable
ISL-TP: 177–209 h 1.6–1.9× longer than TFV-DP
Extended intracellular persistence supports weekly/implant dosing interval research
Human PK studies; PBMC quantification
pharmacokinetics intracellular half-life long-acting dosing interval ISL-TP TFV-DP

Phase 3: DOR/ISL vs. BIC/FTC/TAF Efficacy

In a pivotal Phase 3 randomized, double-blind clinical trial (MK-8591A-053), the investigational two-drug, single-tablet regimen of doravirine/islatravir (DOR/ISL 100 mg/0.25 mg) demonstrated non-inferiority to the standard-of-care three-drug regimen bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) in treatment-naïve adults with HIV-1 infection .

Phase 3 DOR/ISL vs. BIC/FTC/TAF
Head-to-head
DOR/ISL 91.5% suppression (Wk48)
BIC/FTC/TAF 94.2% suppression (Wk48)
Difference −2.6%; non-inferiority met
Reported non-inferior endpoint context; may support dual-regimen research
Treatment-naïve adults; NCT05705349
HIV-1 treatment phase 3 clinical trial non-inferiority treatment-naïve virologic suppression

Long-Acting Implant: Islatravir vs. Cabotegravir

In a comparative analysis of long-acting antiretroviral delivery modalities, continuous subdermal elution of islatravir via a nanofluidic implant demonstrated substantially higher potency than intramuscular cabotegravir, the only currently approved long-acting injectable for HIV PrEP [1].

Implant: islatravir vs. CAB
Head-to-head
Islatravir subdermal continuous low-dose elution
Cabotegravir IM standard PrEP
5-fold higher potency reported
Higher potency context in implant model; may support ultra-low-dose implant research
SHIV-infected macaques; nanofluidic implant
long-acting PrEP implant islatravir cabotegravir potency comparison HIV prevention

Once-Weekly Oral: ISL + LEN vs. BIC/FTC/TAF

A Phase 2 randomized study evaluated once-weekly oral islatravir plus lenacapavir (ISL+LEN) compared to daily oral bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) in virologically suppressed adults with HIV-1, demonstrating that a once-weekly oral regimen containing islatravir can maintain viral suppression at rates comparable to daily triple therapy [1].

Weekly oral ISL+LEN vs. daily BIC/FTC/TAF
Head-to-head
ISL+LEN QW 94.2% suppression at 24 wks
BIC/FTC/TAF QD comparable suppression
No grade ≥3 related AEs reported
Comparable suppression context; supports reduced-frequency oral dosing research
Phase 2, virologically suppressed adults
once-weekly dosing lenacapavir phase 2 trial long-acting oral adherence

Islatravir Research & Application Scenarios


Long-Acting HIV PrEP Implant

Based on the 5-fold higher potency of continuous subdermal islatravir elution compared to cabotegravir and the demonstrated 8-month protective efficacy (96.8%) in macaque models using PCL implants, islatravir is optimally suited for development of long-acting, refillable subcutaneous implant devices for HIV PrEP [1][2]. The extended intracellular half-life (177–209 hours) and efficient phosphorylation to ISL-TP support sustained therapeutic concentrations from low-dose implant reservoirs. The nanofluidic implant platform demonstrated zero-order release kinetics with steady-state drug levels maintained for up to 20 months, providing a robust foundation for multi-year implant development [2].

Dual-Drug Single-Tablet HIV-1 Regimen

The Phase 3 demonstration that DOR/ISL (100 mg/0.25 mg) dual therapy is non-inferior to BIC/FTC/TAF triple therapy in treatment-naïve adults (91.5% vs. 94.2% virologic suppression at Week 48) validates islatravir as a core component of simplified two-drug regimens [1]. This evidence supports procurement and formulary inclusion of islatravir-containing fixed-dose combinations as alternatives to triple-drug regimens, with potential advantages in reduced cumulative drug exposure, simplified supply chain logistics, and lower per-patient pill burden [1].

Once-Weekly Oral HIV Treatment

The Phase 2 study demonstrating that once-weekly oral islatravir plus lenacapavir maintains viral suppression at rates comparable to daily BIC/FTC/TAF supports the development of weekly oral treatment regimens [1]. This application scenario leverages islatravir's unique pharmacokinetic properties—specifically the 177–209 hour intracellular half-life of ISL-TP—to enable dosing intervals that dramatically reduce pill burden from 365 to 52 doses per year [2]. This dosing paradigm is particularly relevant for populations where daily adherence is challenging or where reduced dosing frequency may decrease treatment-related stigma [1].

Salvage Therapy for Tenofovir Failures

The inverse resistance relationship between islatravir and tenofovir—where K65R mutations confer tenofovir resistance but increase sensitivity to islatravir—establishes islatravir as a rational salvage option for patients failing TDF/3TC or TDF/FTC-containing regimens [1]. Phenotypic studies in HIV-1 subtype C confirm that single NRTI-resistant mutations including K65R remain susceptible or show only low-level resistance to islatravir, whereas combinations with M184V and TAMs reduce susceptibility [2]. This differentiated resistance profile supports procurement of islatravir specifically for treatment-experienced populations with documented or suspected NRTI resistance, particularly those failing tenofovir-based first-line therapy [1][2].

Application
Selection Property
Validation Focus
Long-acting implant delivery research
Intracellular half-life and low-dose potency
Sustained release kinetics and PrEP model endpoints
Dual-regimen endpoint studies
Non-inferior virologic suppression context
Two-drug vs. three-drug regimen comparison
Once-weekly oral dosing research
Extended intracellular triphosphate half-life
Adherence-model and reduced pill burden endpoints
NRTI-resistance salvage research
Inverse resistance profile (K65R hypersens.)
Genotypic and phenotypic susceptibility in treatment-experienced models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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